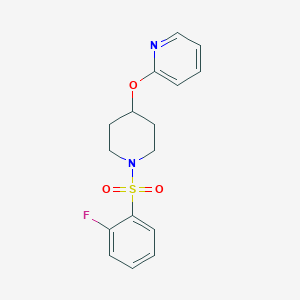

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidin-4-yl group. The piperidine nitrogen is further substituted with a sulfonyl group attached to a 2-fluorophenyl ring. This structure combines electron-deficient (pyridine, sulfonyl) and electron-rich (piperidine) moieties, making it a candidate for diverse pharmacological applications, particularly in targeting enzymes or receptors sensitive to such electronic profiles. Its synthesis typically involves sulfonylation of 4-hydroxypiperidine followed by coupling to 2-hydroxypyridine derivatives .

Propriétés

IUPAC Name |

2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c17-14-5-1-2-6-15(14)23(20,21)19-11-8-13(9-12-19)22-16-7-3-4-10-18-16/h1-7,10,13H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYVOZDPMDBVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorophenylsulfonyl chloride with piperidine, followed by the reaction with 4-hydroxypyridine under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is , with a molecular weight of approximately 366.43 g/mol. The presence of the fluorinated phenyl group enhances lipophilicity, which may improve bioavailability and receptor binding affinity.

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly in the context of neurological disorders. Research indicates that derivatives of piperidine, including this compound, can act as modulators of G protein-coupled receptors (GPCRs), specifically prokineticin receptors (PKR1 and PKR2) involved in neuroregulation and signaling pathways related to mood and anxiety disorders .

Anticancer Activity

Compounds structurally related to this compound have shown promising anticancer activities. Studies suggest that quinoxaline derivatives exhibit significant cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties due to its structural features.

Anti-inflammatory Effects

The sulfonamide group within the compound is known for its anti-inflammatory properties. Research has indicated that sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may be beneficial in treating inflammatory conditions.

Antimicrobial Properties

Similar compounds have demonstrated antibacterial and antifungal activities. The incorporation of the fluorinated phenyl group may enhance these properties by improving the interaction with microbial targets, making it a candidate for further antimicrobial studies .

Case Study 1: Neurological Modulation

In a study focusing on the modulation of prokineticin receptors, researchers synthesized various piperidine derivatives, including this compound). The findings indicated that these compounds could effectively modulate receptor activity, leading to potential therapeutic applications in treating anxiety and depression .

Case Study 2: Anticancer Screening

A screening of quinoxaline derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by increased reactive oxygen species (ROS) production.

Mécanisme D'action

The mechanism of action of 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with various enzymes or receptors, modulating their activity. The piperidine and pyridine rings can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

The compound’s structural analogs vary primarily in the sulfonyl substituent and pyridine/phenyl modifications. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Key Observations :

Sulfonyl Group Impact: Electron-withdrawing groups (e.g., 2,5-dichlorophenyl in 6n ) enhance binding to parasitic targets (e.g., antimalarial activity). Electron-donating groups (e.g., 4-methoxyphenyl in 6o ) may improve solubility but reduce target affinity.

Pyridine Modifications :

- Trifluoromethyl substitution (as in ) increases metabolic stability due to resistance to oxidative degradation.

- Chlorophenyl additions (as in 6m, 6n, 6o ) correlate with antiparasitic activity, likely via interference with heme detoxification pathways.

Physical Properties: Melting points vary significantly with substituents: low for 6n (brown solid) vs. high (~268–287°C) for halogenated analogs in . Crystallinity is influenced by polar groups (e.g., -NO2, -Cl). Molecular weights range from ~352 (target) to ~569 (6m), impacting pharmacokinetics (e.g., bioavailability, half-life).

Activité Biologique

The compound 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic organic molecule characterized by its unique structural features, which include a pyridine ring, a piperidine moiety, and a sulfonyl group. This combination suggests potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound through various studies and data analyses.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

- Antimicrobial Activity : Many derivatives show promising results against various pathogens.

- Antitumor Effects : Some studies suggest potential anticancer properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating certain diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that derivatives containing similar structural features demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 7b | 0.22 | Staphylococcus aureus |

| Compound 10 | 0.25 | Staphylococcus epidermidis |

Antitumor Activity

The compound's structural similarities with known anticancer agents suggest it may possess antitumor properties. For instance, compounds with piperidine and sulfonamide groups have been linked to significant antitumor activity in vitro .

Enzyme Inhibition Studies

Research has shown that piperidine derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease . The inhibition of these enzymes is crucial in conditions such as Alzheimer's disease and certain infections.

Table 2: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | IC50 (μM) |

|---|---|---|

| Compound A | Acetylcholinesterase | 2.14 |

| Compound B | Urease | 0.63 |

Case Studies

- Study on Antimicrobial Properties : A comprehensive evaluation of synthesized derivatives highlighted the efficacy of compounds similar to This compound against resistant bacterial strains, showcasing their potential in developing new antibiotics .

- Antitumor Evaluation : Another study focused on the structure-activity relationship (SAR) of piperidine-containing compounds demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro, suggesting a pathway for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.